molecular formula C18H15N3O5 B11667559 methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate

methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate

Cat. No.: B11667559
M. Wt: 353.3 g/mol
InChI Key: DJTAPIFGXDNIAV-UHFFFAOYSA-N
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Description

Methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate: is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core, which is fused with a nitrobenzoate moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino-substituted benzimidazole derivatives.

    Substitution: Alkylated benzimidazole derivatives.

Mechanism of Action

The mechanism of action of methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate involves its interaction with various molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal functions. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death . The compound’s ability to inhibit specific enzymes and pathways is also a key aspect of its mechanism of action .

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

methyl 3-(5,6-dimethylbenzimidazole-1-carbonyl)-5-nitrobenzoate

InChI

InChI=1S/C18H15N3O5/c1-10-4-15-16(5-11(10)2)20(9-19-15)17(22)12-6-13(18(23)26-3)8-14(7-12)21(24)25/h4-9H,1-3H3

InChI Key

DJTAPIFGXDNIAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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